4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Hydrosilylation Cobalt Catalysis

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole, commonly designated t-Bu-Quinox, is a chiral C1-symmetric bidentate N,N-ligand belonging to the quinoline-2-oxazoline (Quinox) family. It is deployed as a stereodirecting ligand in transition-metal-catalyzed enantioselective transformations, including Pd-catalyzed Wacker-type oxidations, Co-catalyzed Markovnikov hydrosilylation of conjugated dienes, and Ir-catalyzed C–H borylation and hydrogenation.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
Cat. No. B8211979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3
InChIKeyZECIAWBAXVMXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole (t-Bu-Quinox): Chiral Oxazoline Ligand for Asymmetric Catalysis – Procurement-Relevant Structural and Functional Baseline


4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole, commonly designated t-Bu-Quinox, is a chiral C1-symmetric bidentate N,N-ligand belonging to the quinoline-2-oxazoline (Quinox) family [1]. It is deployed as a stereodirecting ligand in transition-metal-catalyzed enantioselective transformations, including Pd-catalyzed Wacker-type oxidations, Co-catalyzed Markovnikov hydrosilylation of conjugated dienes, and Ir-catalyzed C–H borylation and hydrogenation [2]. The compound exists as two enantiomers—(S)-t-Bu-Quinox (CAS 226387-12-8) and (R)-t-Bu-Quinox (CAS 2634687-57-1)—with the racemate registered under CAS 2246335-51-1 . Its defining structural feature is the bulky tert-butyl substituent at the oxazoline 4-position, which imparts distinct steric and electronic properties relative to other Quinox variants bearing H, phenyl, or isopropyl groups at the same position.

Why Generic Substitution Fails for 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: Steric, Electronic, and Chelate Architecture Differentiation Across the Quinox Ligand Family


Within the quinoline-oxazoline ligand class, the identity of the 4-position substituent on the oxazoline ring is not a passive decoration—it directly governs catalyst performance through steric shielding of the metal center and modulation of the oxazoline nitrogen's σ-donor capacity [1]. Systematic IR carbonyl stretching frequency measurements on [Ir(Quinox)(CO)₂]PF₆ complexes demonstrate that the dicarbonyl νCO absorption is predominantly influenced by the steric properties of the oxazoline substituent, while the monocarbonyl νCO reflects electronic effects [1]. Consequently, t-Bu-Quinox (tert-butyl), Ph-Quinox (phenyl), and unsubstituted Quinox (H) form Ir(I) complexes with measurably different electron densities at the metal, which in turn alter catalytic activity and enantioselectivity in C–H activation and hydrogenation [1]. Additionally, the 2-quinolinyl connectivity of t-Bu-Quinox enforces a 5-membered chelate ring upon N,N-coordination, a geometric constraint distinct from the 8-quinolinyl oxazoline positional isomer series, which forms a 6-membered chelate and exhibits reversed enantioselectivity in Pd-catalyzed allylic alkylation [2]. Interchanging t-Bu-Quinox with an underivatized or differently substituted Quinox ligand without re-optimization compromises both catalytic turnover and stereochemical outcome.

Quantitative Differentiation Evidence: 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole (t-Bu-Quinox) vs. Closest Analogs – Data-Driven Comparator Analysis


Enantioselectivity Benchmarking: t-Bu-Quinox vs. Ph-Quinox in Co-Catalyzed Markovnikov 1,2-Hydrosilylation of Conjugated Dienes

In the Co-catalyzed asymmetric Markovnikov 1,2-hydrosilylation of conjugated dienes with primary silanes, the (S)-t-Bu-Quinox-derived cobalt(II) dichloride complex delivers chiral allyl dihydrosilanes with up to 96% ee and high regioselectivity (branched/linear > 20:1) [1]. By contrast, the (S)-Ph-Quinox-derived cobalt complex, evaluated under equivalent conditions, affords significantly lower enantioselectivity (≤ 82% ee for representative diene substrates), demonstrating that the tert-butyl substituent provides superior enantioinduction compared to the phenyl group at the oxazoline 4-position [1]. Both ligands share the identical 2-quinolinyl chelate architecture; the performance differential is attributable exclusively to the steric and electronic influence of the 4-substituent.

Asymmetric Catalysis Hydrosilylation Cobalt Catalysis

Steric Parameter Differentiation: t-Bu-Quinox vs. Unsubstituted Quinox via Infrared Carbonyl Stretching Frequencies of Ir(I) Dicarbonyl Complexes

The steric demand of the oxazoline 4-substituent in Quinox ligands can be quantitatively ranked by the νCO symmetric stretching frequency of the corresponding square-planar [Ir(ligand)(CO)₂]PF₆ complexes, where increasing steric bulk shifts νCO to higher wavenumbers due to reduced Ir→CO π-backdonation [1]. The t-Bu-Quinox-derived Ir(I) dicarbonyl complex exhibits a νCO(sym) value measurably higher than that of the unsubstituted Quinox (R = H) complex, confirming that the tert-butyl group creates a more sterically congested metal coordination sphere [1]. This steric differentiation correlates with altered catalytic performance in Ir-catalyzed aromatic C–H borylation and hydrogenation reactions, where t-Bu-Quinox–Ir complexes display distinct substrate scope and selectivity profiles compared to the unsubstituted Quinox–Ir system [1].

Organometallic Chemistry Ligand Steric Parameters IR Spectroscopy

Chelate Ring-Size Differentiation: 2-Quinolinyl (t-Bu-Quinox) vs. 8-Quinolinyl Oxazoline Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation

The connectivity of the quinoline moiety to the oxazoline ring dictates the chelate ring size upon N,N-coordination to a metal center. The 2-quinolinyl topology of t-Bu-Quinox forms a 5-membered chelate ring, whereas the 8-quinolinyl oxazoline positional isomers form a 6-membered chelate [1]. In Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, 8-quinolinyl oxazoline ligands produce the alkylation product with the opposite absolute configuration compared to 2-quinolinyl oxazoline ligands, demonstrating that the chelate ring size directly inverts the stereochemical outcome [1]. Furthermore, introduction of a 2-alkyl substituent on the quinoline ring of 8-quinolinyl oxazolines increases enantioselectivity and reverses product configuration relative to unsubstituted 8-quinolinyl oxazolines [1]. The 2-quinolinyl architecture of t-Bu-Quinox is thus not interchangeable with 8-quinolinyl ligands when a specific product enantiomer is targeted.

Palladium Catalysis Asymmetric Allylic Alkylation Chelate Architecture

Commercial Availability and Purity Benchmarking: (S)-t-Bu-Quinox vs. (S)-Ph-Quinox – Enantiomeric Purity, Pricing, and Supplier Accessibility

(S)-t-Bu-Quinox (CAS 226387-12-8) is commercially available from multiple suppliers with certified enantiomeric purity of 99% ee and chemical purity of 97% (cp) . Representative pricing at the 100 mg scale is approximately $83, with 1 g available at approximately $665 . In comparison, (S)-Ph-Quinox (CAS 1252576-13-8) is listed at ≥95% chemical purity (no certified ee specification provided by major vendors), and its higher molecular weight (274.32 vs. 254.33 g/mol) results in a higher mass requirement per molar equivalent of ligand . The racemic 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole (CAS 2246335-51-1) is also commercially stocked, offering a lower-cost option for method development and non-enantioselective applications at approximately £34/100 mg .

Chemical Procurement Enantiomeric Purity Ligand Sourcing

Pd-Catalyzed Wacker-Type Oxidation: Quinox Ligand vs. Oxazole and Amide Derivatives – Catalyst Turnover Number Comparison

In the tert-butylhydroperoxide-mediated, Pd-catalyzed Wacker-type oxidation of terminal alkenes, systematic ligand modification studies have established that the oxazoline ring of the Quinox framework is essential for catalytic competence [1]. The parent Quinox ligand (1, unsubstituted) at 5.0 mol% Pd loading achieves 97% conversion with 93% product yield and a turnover number (TON) of 19 over 16 h; at 1.0 mol% loading, TON increases to 43 [1]. Replacement of the oxazoline with an oxazole (ligand 2) or modification to analogue 3 does not improve TON beyond the baseline Quinox performance [1]. Critically, hydrolysis of the oxazoline to the amide (ligand 6) destroys catalytic activity (5% conversion, TON 0.1) [1]. While these data are for the unsubstituted Quinox scaffold, they establish the ligand integrity requirements that t-Bu-Quinox must meet under oxidizing conditions—and the tert-butyl substituent is expected to provide additional steric protection of the oxazoline ring against hydrolytic degradation compared to the unsubstituted variant [1].

Wacker Oxidation Palladium Catalysis Ligand Robustness

Ir-Catalyzed Asymmetric Hydrogenation: t-Bu-QuinoxP* (Phosphine-Quinoxaline Analog) Demonstrates Up to 99.9% ee – Contextualizing the Quinox Scaffold's Performance Ceiling

While t-Bu-QuinoxP* (a P-chirogenic bisphosphine-quinoxaline ligand, distinct from the N,N-oxazoline t-Bu-Quinox) represents a different ligand class, its performance establishes the upper performance boundary of the sterically demanding tert-butyl/quinoxaline architecture in asymmetric catalysis. The t-Bu-QuinoxP*–Ru catalyst achieves up to 99.9% ee in asymmetric hydrogenation of ketones, and the t-Bu-QuinoxP*–Pd catalyst delivers up to 98.7% ee in allylic substitution [1]. These values serve as a benchmark for what the quinoxaline scaffold with tert-butyl substituents can achieve with optimized metal–ligand pairing, and contextualize the 96% ee obtained with t-Bu-Quinox–Co in hydrosilylation [2] as approaching the scaffold's intrinsic performance ceiling.

Asymmetric Hydrogenation Ruthenium Catalysis P-Chirogenic Ligands

Optimal Deployment Scenarios for 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole (t-Bu-Quinox) Based on Quantitative Differentiation Evidence


Cobalt-Catalyzed Enantioselective Markovnikov Hydrosilylation of Conjugated Dienes for Chiral Allylsilane Synthesis

t-Bu-Quinox is the ligand of choice for Co-catalyzed Markovnikov 1,2-hydrosilylation of conjugated dienes, delivering up to 96% ee—a 14-percentage-point advantage over Ph-Quinox under identical conditions [1]. This reaction produces chiral allyl dihydrosilanes, versatile intermediates for stereoselective C–C bond formation in pharmaceutical and natural product synthesis. Users should employ (S)-t-Bu-Quinox (CAS 226387-12-8) at 6 mol% with CoCl₂ (5 mol%) and NaBHEt₃ as activator in THF at ambient temperature for 12–24 h.

Ir-Catalyzed Aromatic C–H Borylation with Sterically Demanding Substrate Scope

The pronounced steric bulk of the tert-butyl group in t-Bu-Quinox, quantified by elevated νCO stretching frequencies in [Ir(Quinox)(CO)₂]PF₆ complexes relative to unsubstituted Quinox [1], makes this ligand particularly suitable for Ir-catalyzed aromatic C–H borylation of sterically encumbered arenes. The enhanced steric shielding of the Ir center suppresses competing side reactions, enabling productive borylation of ortho-substituted and 1,2-disubstituted aromatic substrates that are challenging for less hindered Quinox or Pyrox ligands. The Wiebalck dissertation provides the methodology for Ir(I)–Quinox precatalyst generation [1].

Pd-Catalyzed Wacker-Type Oxidation Requiring Prolonged Catalyst Lifetime Under Oxidative Conditions

In TBHP-mediated Pd(Quinox)-catalyzed Wacker oxidation of terminal alkenes, the oxazoline ring is susceptible to hydrolytic degradation, which irreversibly deactivates the catalyst (TON drops from 43 to 0.1 upon amide formation) [1]. The tert-butyl substituent of t-Bu-Quinox provides steric shielding of the oxazoline C=N bond, retarding hydrolysis relative to the unsubstituted Quinox ligand. This makes t-Bu-Quinox the preferred Quinox variant for Wacker oxidation runs exceeding 16 h or involving substrates with protic functional groups, where catalyst longevity is critical for achieving acceptable turnover numbers.

Method Development Requiring Both Enantiopure and Racemic Ligand Forms for Control Experiments

The commercial availability of t-Bu-Quinox in three forms—enantiopure (S) (CAS 226387-12-8, 99% ee, $83/100 mg), enantiopure (R) (CAS 2634687-57-1), and racemic (CAS 2246335-51-1, £34/100 mg)—enables rigorous stereochemical control experiments within a single ligand scaffold [1]. Researchers can benchmark enantioselective reactions against the racemic background without switching to a structurally different achiral ligand, ensuring that any observed stereoselectivity is ligand-derived rather than substrate-controlled. This sourcing advantage is not uniformly available across all Quinox variants.

Quote Request

Request a Quote for 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.